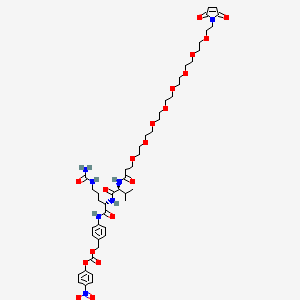

Mal-PEG8-Val-Cit-PAB-PNP

Description

Evolution and Rationale for Biologically Responsive Linkers in Targeted Molecular Systems

Early ADC designs often utilized non-cleavable linkers, which offered high plasma stability. nih.gov However, the release of the drug from these constructs relies on the complete degradation of the antibody within the target cell's lysosome, a process that can be slow and may result in the release of a drug-linker-amino acid metabolite with potentially reduced activity. nih.gov

This led to the development of cleavable linkers, designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells. nih.govchemistryviews.org These triggers can include the lower pH of endosomes and lysosomes, the higher reductive potential within cells, or the presence of specific enzymes that are overexpressed in tumor tissues. nih.govchemistryviews.org The rationale for these biologically responsive linkers is to ensure the ADC remains intact and inactive in the systemic circulation, minimizing off-target toxicity, and then rapidly releases the highly potent payload upon reaching its intended target, thereby maximizing the therapeutic window. nih.govmdpi.com

Design Principles of Stimuli-Responsive Linkers for Controlled Release

The design of stimuli-responsive linkers is a testament to the convergence of chemistry and biology. rroij.com The core principle is to incorporate a chemical bond that is stable under normal physiological conditions (blood pH ~7.4) but is labile under the specific conditions of the target site. nih.govrroij.com

For enzyme-responsive linkers, this involves incorporating a peptide sequence that is a substrate for a specific protease. nih.gov A key consideration is the choice of enzyme. Lysosomal proteases, such as cathepsins, are often targeted because they are highly active in the lysosomes of cancer cells, where ADCs are typically internalized and processed. mdpi.commdpi.com Cathepsin B, in particular, is frequently overexpressed in various tumor types, making it an attractive target for enzyme-cleavable linkers. mdpi.commdpi.com The design must ensure that the linker is a good substrate for the target enzyme while remaining resistant to cleavage by other proteases present in the bloodstream to prevent premature drug release. cam.ac.uk

Contextualization of Mal-PEG8-Val-Cit-PAB-PNP within Contemporary Linker Architectures

This compound is a prime example of a highly evolved, enzyme-cleavable linker system. It belongs to the class of dipeptide-based linkers, which are among the most clinically successful cleavable linkers to date. acs.orgnih.gov This specific construct integrates several key functional units, each with a distinct role, to create a stable yet precisely cleavable system. It is designed for the targeted delivery of therapeutic agents and is a prominent tool in the development of ADCs. axispharm.com

The Functional Anatomy of this compound

The Role of Each Component

Maleimide (B117702) (Mal): This functional group is responsible for attaching the linker to the targeting molecule, typically an antibody. It reacts specifically with thiol groups (-SH) present in cysteine residues of the antibody, forming a stable covalent bond. medchemexpress.com

Polyethylene (B3416737) Glycol (PEG8): The PEG8 spacer is a chain of eight polyethylene glycol units. Its primary role is to increase the hydrophilicity and solubility of the ADC. broadpharm.comlabinsights.nl This is crucial because many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation. acs.org The PEG spacer can also help to overcome steric hindrance, ensuring that the payload does not interfere with the antibody's ability to bind to its target. mdpi.com Studies have shown that the inclusion of PEG linkers can lead to improved pharmacokinetic profiles. labinsights.nl

Valine-Citrulline (Val-Cit): This dipeptide sequence is the enzyme-cleavable part of the linker. tcichemicals.com It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. mdpi.com The stability of the Val-Cit linker in the bloodstream is a key advantage, preventing premature release of the payload. cam.ac.uktcichemicals.com

p-Aminobenzyl Alcohol (PAB): This component acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, which is a spontaneous electronic cascade that results in the release of the attached payload in its unmodified, active form. tcichemicals.com

p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly reactive leaving group. broadpharm.commedchemexpress.com It facilitates the conjugation of the payload to the linker system before the linker is attached to the antibody. The payload, which typically contains a hydroxyl or amine group, displaces the PNP group to form a stable carbamate (B1207046) bond with the PAB spacer. chemrxiv.orgnih.gov

Mechanism of Action: From Conjugation to Cleavage

The journey of a payload attached via a this compound linker begins with the conjugation of the linker-payload complex to an antibody. The maleimide group on the linker reacts with a cysteine residue on the antibody to form a stable thioether bond.

Once the resulting ADC binds to its target antigen on a cancer cell, it is internalized, often through endocytosis, and transported to the lysosome. Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker. tcichemicals.com

This cleavage event triggers the self-immolative cascade of the PAB spacer. The now-exposed amino group of the PAB initiates an electronic rearrangement that leads to the release of the payload molecule in its active form, along with carbon dioxide and the remnants of the PAB spacer. This precise and controlled release mechanism ensures that the cytotoxic drug is delivered directly inside the target cell, minimizing its exposure to healthy tissues.

Properties

Molecular Formula |

C48H69N7O19 |

|---|---|

Molecular Weight |

1048.1 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C48H69N7O19/c1-35(2)44(46(60)52-40(4-3-16-50-47(49)61)45(59)51-37-7-5-36(6-8-37)34-73-48(62)74-39-11-9-38(10-12-39)55(63)64)53-41(56)15-18-65-20-22-67-24-26-69-28-30-71-32-33-72-31-29-70-27-25-68-23-21-66-19-17-54-42(57)13-14-43(54)58/h5-14,35,40,44H,3-4,15-34H2,1-2H3,(H,51,59)(H,52,60)(H,53,56)(H3,49,50,61)/t40-,44-/m0/s1 |

InChI Key |

MDZZUPNIMVKWNS-SRCNPLIFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |

Origin of Product |

United States |

Chemical Synthesis and Methodological Development of Mal Peg8 Val Cit Pab Pnp

Retrosynthetic Analysis and Strategic Considerations for Modular Assembly

The structure of Mal-PEG8-Val-Cit-PAB-PNP is designed for a step-by-step, modular assembly. A retrosynthetic analysis, a technique in which a target molecule is deconstructed into simpler precursors, reveals the key building blocks of this complex linker. The molecule can be disconnected into four primary modules: the maleimide (B117702) (Mal) group, the polyethylene (B3416737) glycol (PEG8) spacer, the dipeptide unit of valine-citrulline (Val-Cit), and the self-immolative p-aminobenzyl (PAB) spacer connected to a p-nitrophenyl (PNP) carbonate activating group. medchemexpress.comaxispharm.com

Synthesis of Maleimide-PEG8 Intermediates

The maleimide group serves as a reactive handle for conjugation to antibodies, typically by reacting with thiol groups on cysteine residues. medchemexpress.comacs.org The PEG8 spacer, a chain of eight polyethylene glycol units, is incorporated to enhance the hydrophilicity and solubility of the linker-drug conjugate, which can be crucial for preventing aggregation. broadpharm.comnih.govnih.gov The synthesis of the maleimide-PEG8 intermediate involves coupling a maleimide derivative, often with a protected carboxylic acid or amine, to a PEG8 chain that has a complementary functional group. This is typically achieved through standard amide bond formation or other efficient coupling reactions.

Preparation of Valine-Citrulline Dipeptide Building Blocks

The Val-Cit dipeptide is a critical component, designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. nih.govtcichemicals.commdpi.com This enzymatic cleavage is a key mechanism for the intracellular release of the cytotoxic payload. tcichemicals.comacs.org The synthesis of the Val-Cit dipeptide is commonly performed using peptide coupling reagents. A modified synthetic route has been developed to produce the Val-Cit dipeptide with high diastereoselectivity, which is crucial for consistent biological activity. nih.gov

Incorporation of p-Aminobenzyl (PAB) and p-Nitrophenyl (PNP) Moieties

The p-aminobenzyl (PAB) group acts as a self-immolative spacer. axispharm.comnih.gov Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a 1,6-elimination reaction to release the attached drug. mdpi.com The p-nitrophenyl (PNP) carbonate is an activated ester that serves as a good leaving group, facilitating the conjugation of the linker to the amine group of a cytotoxic drug. medchemexpress.comaxispharm.combroadpharm.com The incorporation of the PAB and PNP moieties typically involves the reaction of p-aminobenzyl alcohol with the C-terminus of the Val-Cit dipeptide, followed by activation of the benzyl (B1604629) alcohol with p-nitrophenyl chloroformate. mdpi.comnih.gov

Optimized Synthetic Routes and Reaction Conditions

The assembly of the complete this compound linker requires a combination of synthetic strategies, often involving both solid-phase and solution-phase techniques to maximize efficiency and yield.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Dipeptide Linkers

Solid-phase peptide synthesis (SPPS) is a widely used and efficient method for the synthesis of the Val-Cit dipeptide linker. nih.gov In this technique, the C-terminal amino acid (citrulline) is attached to a solid support resin, and the subsequent amino acid (valine) is added in a stepwise manner. The use of protecting groups on the amino acid side chains and termini prevents unwanted side reactions. High-yielding and facile SPPS strategies have been developed for Val-Cit linkers, which often utilize cost-effective coupling reagents and high-loading resins like 2-chlorotrityl chloride (2-CTC) resin. acs.orgnih.gov These methods can significantly increase yields compared to traditional solution-phase synthesis and simplify purification processes. acs.orgnih.gov

| SPPS Step | Description | Common Reagents |

| Resin Loading | Attachment of the first amino acid (Fmoc-Cit-OH) to the resin. | 2-chlorotrityl chloride (2-CTC) resin, Diisopropylethylamine (DIPEA) |

| Fmoc Deprotection | Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus. | 20% Piperidine in Dimethylformamide (DMF) |

| Peptide Coupling | Formation of the peptide bond between the resin-bound citrulline and the incoming Fmoc-Val-OH. | HATU, HOBt, DIC |

| Cleavage from Resin | Release of the dipeptide from the solid support. | Trifluoroacetic acid (TFA) cocktail |

Solution-Phase Coupling Strategies and Efficiency

| Coupling Step | Reactants | Coupling Reagents/Conditions | Typical Efficiency |

| Val-Cit to PAB | Fmoc-Val-Cit-OH + p-aminobenzyl alcohol | HATU, DIPEA | Good (60-80%) nih.gov |

| Maleimide-PEG8 to Val-Cit-PAB | Maleimide-PEG8-COOH + H₂N-Val-Cit-PAB-OH | EDC, NHS | High |

| PAB activation | Maleimide-PEG8-Val-Cit-PAB-OH + p-nitrophenyl chloroformate | Pyridine or other base | High |

Purification Techniques for Complex Bioconjugate Linkers

The purification of this compound and its subsequent bioconjugates is a critical step to ensure homogeneity, purity, and ultimately, the efficacy and safety of the final therapeutic agent. Due to the complex and heterogeneous nature of these molecules, a multi-step purification strategy employing various techniques is often necessary. nih.govlonza.com Key impurities to be removed include unreacted starting materials, excess reagents, and undesired side products from the conjugation reactions. researchgate.net

The primary purification methods are based on chromatography and filtration, each exploiting different physicochemical properties of the molecules. nih.gov

| Purification Technique | Principle of Separation | Application in Purifying this compound & Conjugates |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. crownbio.com | Effective for purifying the linker-payload construct and removing unreacted, more hydrophobic free drug. crownbio.comnih.govnih.gov |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing, aqueous conditions. google.com | Widely used for purifying ADCs, separating species with different drug-to-antibody ratios (DARs) and removing aggregates. nih.govcrownbio.comgoogle.com |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their size (hydrodynamic volume). pharmafocusamerica.com | Used to remove high-molecular-weight aggregates and low-molecular-weight impurities like unconjugated linkers or payloads. researchgate.netpharmafocusamerica.com |

| Ion Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Can remove impurities with different charge characteristics, such as host cell proteins or charge variants of the antibody. researchgate.netpharmafocusamerica.com |

| Tangential Flow Filtration (TFF) | Separates molecules based on size using a semi-permeable membrane under pressure. | Efficient for buffer exchange, concentrating the product, and removing small molecule impurities post-conjugation. lonza.comresearchgate.net |

| Membrane Chromatography | Combines the principles of chromatography with membrane technology for high throughput. researchgate.net | Can be used to effectively remove aggregates and residual drug-linkers. |

Advanced Analytical Techniques for Synthetic Confirmation and Purity Assessment (Excluding Basic Compound Identification Data)

Beyond basic identification, a suite of advanced analytical techniques is required to confirm the precise structure of the synthesized this compound linker and to assess the purity and detailed characteristics of the final bioconjugate. These methods provide in-depth information on structural integrity, conjugation site, and distribution of drug species. nih.govpharmafocusamerica.com

The selection of techniques is highly dependent on the specific properties of the linker, the payload, and the antibody. nih.gov

| Analytical Technique | Type of Information Provided | Relevance to this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides detailed analysis of different molecular species, including their mass and relative abundance. crownbio.comdrugtargetreview.com | Essential for confirming the mass of the synthesized linker-payload, identifying impurities, and analyzing the drug load distribution on the antibody. crownbio.comnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Delivers highly accurate mass measurements, enabling unambiguous elemental composition determination. crownbio.com | Confirms the successful synthesis and structural integrity of the linker-payload with high confidence. |

| Tandem Mass Spectrometry (MS/MS) / Peptide Mapping | Fragments molecules to determine their sequence and locate modification sites. pharmafocusamerica.com | Used after enzymatic digestion of the ADC to confirm that the Mal-PEG8-Val-Cit-PAB-Payload has conjugated to the intended cysteine residues on the antibody. pharmafocusamerica.com |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drugs, providing a distribution profile. crownbio.com | A key method for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of the final ADC product. crownbio.com |

| Capillary Electrophoresis (CE) | Separates molecules with high efficiency based on their charge-to-size ratio. | Can be used to detect and quantify free drug species and to analyze the purity of the ADC. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary and tertiary structure of the protein component. pharmafocusamerica.com | Assesses whether the conjugation process has induced any significant conformational changes in the antibody that could affect its function. pharmafocusamerica.com |

The integration of these advanced analytical methods is crucial for ensuring the quality, consistency, and performance of bioconjugates containing the this compound linker, underpinning their development as effective therapeutics. pharmafocusamerica.comdrugtargetreview.comabzena.com

Molecular Design Principles and Functional Dissection of Mal Peg8 Val Cit Pab Pnp

Maleimide (B117702) Moiety: Reactivity Profile and Bioconjugation Kinetics

The primary mechanism for bioconjugation involving maleimides is the thiol-maleimide Michael addition reaction. axispharm.comresearchgate.netvectorlabs.com This reaction is highly efficient and chemoselective for thiol groups, such as those found in cysteine residues of proteins, especially within a pH range of 6.5 to 7.5. axispharm.comvectorlabs.comnih.gov At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting its specificity. axispharm.comvectorlabs.com The high reactivity is driven by the electron-withdrawing properties of the carbonyl groups and the release of ring strain upon formation of the stable thiosuccinimide bond. researchgate.net This reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst. axispharm.comresearchgate.net

The selectivity of the thiol-maleimide reaction is a key advantage in bioconjugation, allowing for site-specific modification of proteins. axispharm.comnih.gov This specificity minimizes the formation of undesirable side products and ensures a more homogeneous conjugate population. nih.gov

Despite the general stability of the thiol-maleimide adduct, it is susceptible to two competing reactions in physiological environments: hydrolysis and retro-Michael reaction. researchgate.netnih.gov The retro-Michael reaction is a reversal of the initial conjugation, leading to the dissociation of the linker from the biomolecule. researchgate.netacs.org This can result in premature release of the conjugated payload and is a significant concern for the stability of the bioconjugate in vivo. researchgate.netnih.govacs.org

Hydrolysis of the thiosuccinimide ring, on the other hand, leads to a ring-opened product that is resistant to the retro-Michael reaction, thereby stabilizing the conjugate. nih.govucl.ac.ukprolynxinc.comacs.org Research has focused on strategies to enhance the hydrolytic stability of the maleimide conjugate to prevent deconjugation. One approach involves the design of "self-hydrolyzing" maleimides that incorporate adjacent basic groups to catalyze the hydrolysis of the thiosuccinimide ring. nih.gov Studies have also shown that the local microenvironment of the conjugated cysteine residue on a protein can influence the balance between hydrolysis and the retro-Michael reaction. ucl.ac.uk

The rate of the retro-Michael reaction is influenced by the nucleophilicity of the Michael donor. acs.org While aliphatic thiols tend to form stable thioether products, thiols with lower pKa values can more readily undergo a retro-Michael reaction. acs.orgudel.edu The stability of the maleimide-thiol linkage is a critical factor in the design of bioconjugates, with significant research dedicated to optimizing this stability to ensure the therapeutic efficacy and safety of the final product. nih.govucl.ac.ukacs.org

Table 1: Factors Influencing Thiol-Maleimide Conjugate Stability

| Factor | Effect on Stability | Research Findings |

|---|---|---|

| pH | Higher pH can increase the rate of retro-Michael reaction. udel.edu | The kinetics of the retro-Michael reaction are retarded at lower pH conditions. udel.edu |

| Thiol pKa | Thiols with lower pKa are more prone to retro-Michael reactions. acs.org | Higher pKa of thiols decreases the rate of the exchange reaction. udel.edu |

| N-substituents on Maleimide | Electron-withdrawing groups can accelerate ring-opening hydrolysis, stabilizing the conjugate. prolynxinc.comacs.org | N-phenyl maleimides hydrolyze faster than N-alkyl maleimides. ucl.ac.uk |

| Intramolecular Catalysis | Adjacent basic groups can catalyze thiosuccinimide ring hydrolysis. nih.gov | Diaminopropionic acid-based maleimides show rapid hydrolysis at neutral pH. nih.gov |

| Local Protein Microenvironment | The chemical environment of the conjugated cysteine can influence stability. ucl.ac.uk | The stability of the bioconjugate is affected by the local protein microenvironment. ucl.ac.uk |

Polyethylene (B3416737) Glycol (PEG8) Spacer: Influence on Linker Hydrodynamics and Bioconjugation Accessibility

The PEG8 spacer is a critical component that bridges the maleimide moiety and the cleavable dipeptide sequence. Its primary roles are to enhance the solubility of the linker-payload complex and to modulate the accessibility of the different functional parts of the molecule.

PEGylation, the covalent attachment of PEG chains, is a well-established method to improve the physicochemical properties of biomolecules. chempep.com The PEG8 spacer in Mal-PEG8-Val-Cit-PAB-PNP imparts several beneficial characteristics. The flexible nature of the PEG chain, due to the free rotation of its C-O bonds, provides conformational flexibility to the linker. chempep.com This flexibility can improve the accessibility of the maleimide group for conjugation and the Val-Cit dipeptide for enzymatic cleavage by preventing steric hindrance. chempep.combroadpharm.com

The length of the PEG spacer is a crucial parameter that can be tuned to optimize the properties of the linker. nih.govresearchgate.netdovepress.com Longer PEG chains generally lead to a greater increase in hydrodynamic radius, which can reduce renal clearance and extend the circulation half-life of the bioconjugate. chempep.combroadpharm.com Studies have shown that increasing the PEG linker length can enhance the tumor-targeting ability of drug delivery systems in vivo. dovepress.com

However, the effect of PEG length on the stability and activity of the conjugate can be complex. While longer linkers may be more reactive in terms of conjugation, they can sometimes have a negative impact on the in vitro bioactivity of the conjugated protein. nih.govresearchgate.net Conversely, in some cases, PEGylation, regardless of the PEG size or structure, has been shown to have no significant effect on the protein's secondary or tertiary structure and thermodynamic stability. nih.gov The optimal PEG length is therefore a balance between enhancing solubility and accessibility while maintaining the desired stability and activity of the final bioconjugate. nih.govnih.govresearchgate.net

Table 2: Impact of PEG Spacer Length on Bioconjugate Properties

| Property | Effect of Increasing PEG Length | Research Findings |

|---|---|---|

| Hydrodynamic Radius | Increases. chempep.comnih.gov | PEGylation significantly increases the frictional ratio, indicating a larger hydrodynamic size. nih.gov |

| Solubility | Generally enhances water solubility. chempep.combroadpharm.com | Longer PEGs can improve solubility. chempep.com |

| In Vivo Half-Life | Tends to increase due to reduced renal clearance. chempep.combroadpharm.com | Larger PEGs increase hydrodynamic radius and reduce clearance. chempep.com |

| Bioconjugation Accessibility | Can improve access to sterically hindered sites. chempep.comnih.gov | Longer PEG spacers enhanced microparticle adhesive flux under flow. nih.gov |

| Proteolytic Stability | Can decrease accessibility for proteolytic enzymes. broadpharm.com | Conjugation to PEG, especially larger PEGs, greatly improved proteolytic resistance. nih.gov |

| Bioactivity | Can be reduced due to steric hindrance or conformational changes. nih.govresearchgate.net | Lengthy linkers, while more reactive for conjugation, can have an opposite effect on in vitro bioactivity. nih.govresearchgate.net |

Valine-Citrulline (Val-Cit) Dipeptide Sequence: Enzymatic Recognition and Cleavage Specificity

The Val-Cit dipeptide is a key functional element of the linker, designed to be specifically cleaved by certain enzymes that are overexpressed in the target environment, such as the lysosomes of tumor cells. iris-biotech.deiris-biotech.de

The Val-Cit sequence is a well-established substrate for the lysosomal cysteine protease Cathepsin B. tcichemicals.comtcichemicals.com Cathepsin B is often upregulated in various types of cancer cells. The cleavage of the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) group by Cathepsin B initiates the release of the conjugated payload. tcichemicals.comtcichemicals.comnih.gov

The choice of the Val-Cit dipeptide is based on its high stability in plasma and its efficient cleavage by lysosomal proteases. iris-biotech.de In comparative studies, the Val-Cit linker has demonstrated superior stability compared to other dipeptide sequences. iris-biotech.de While initially thought to be specific to Cathepsin B, later studies have shown that other cathepsins, such as Cathepsin L, S, and F, can also cleave the Val-Cit sequence. nih.govencyclopedia.pubpreprints.org

The specificity of the cleavage is crucial for the targeted release of the drug. The acidic environment of the lysosome provides the optimal pH for Cathepsin B activity, while the neutral pH of the bloodstream keeps the enzyme largely inactive, preventing premature drug release. The design of the Val-Cit linker, often in conjunction with a self-immolative spacer like PAB, ensures that the active drug is released in its unmodified form inside the target cell. iris-biotech.detcichemicals.comnih.gov

Table 3: Enzymatic Cleavage of Val-Cit Linkers

| Enzyme | Role in Cleavage | Specificity and Conditions |

|---|---|---|

| Cathepsin B | Primary cleaving enzyme. tcichemicals.com | A cysteine protease highly expressed in many tumor cells; optimal activity at acidic pH. |

| Cathepsin L, S, and F | Also involved in cleavage. nih.govencyclopedia.pubpreprints.org | Gene knockout studies have shown the involvement of other cathepsins in the cleavage mechanism. nih.govencyclopedia.pub |

| Other Proteases | Some dipeptide sequences can be substrates for other lysosomal enzymes. nih.govencyclopedia.pub | A variety of dipeptide sequences can act as substrates for these enzymes. nih.govencyclopedia.pub |

Substrate Recognition by Lysosomal Proteases (e.g., Cathepsin B, S, L, F)

The Val-Cit (valine-citrulline) dipeptide sequence within the linker is a key element for its biological activity, serving as a specific substrate for lysosomal proteases. iris-biotech.de This design leverages the unique enzymatic environment of the lysosome, a cellular organelle responsible for degradation.

Initially, it was believed that Cathepsin B was the primary enzyme responsible for the cleavage of the Val-Cit linker. nih.gov Cathepsin B, a cysteine protease, is often upregulated in tumor cells, making the Val-Cit linker particularly effective for cancer-targeted therapies. nih.gov The acidic environment of the lysosome is optimal for the activity of Cathepsin B, while the neutral pH of the bloodstream keeps the enzyme relatively inactive, preventing premature drug release.

Subsequent research, including gene knockout studies, has revealed a broader range of proteases capable of recognizing and cleaving the Val-Cit-PAB moiety. nih.govencyclopedia.pub These include other members of the cathepsin family such as Cathepsin S, Cathepsin L, and Cathepsin F. nih.govencyclopedia.pub This redundancy in enzymatic cleavage can be advantageous, ensuring effective payload release even if the expression of Cathepsin B is variable among different tumor types or individual cells. encyclopedia.pub The cleavage occurs at the amide bond connecting the citrulline residue to the p-aminobenzyl (PAB) group. nih.govencyclopedia.pub

The specificity of the Val-Cit dipeptide for these lysosomal proteases is a critical design feature. It provides a mechanism for differential payload release, concentrating the therapeutic agent inside the target cells while minimizing exposure to healthy tissues. broadpharm.com

Kinetic Studies of Dipeptide Hydrolysis

In a comparative study of various dipeptide linkers, the Val-Cit sequence demonstrated a balance of stability and efficient cleavage. iris-biotech.de For instance, when measuring the release of doxorubicin (B1662922) via enzymatic hydrolysis, the Val-Cit linker showed a half-life of 240 minutes. iris-biotech.de This is in contrast to other dipeptides like Phe-Lys, which was cleaved much more rapidly with a half-life of 8 minutes. iris-biotech.de This moderate rate of hydrolysis for Val-Cit is considered advantageous as it allows for sufficient time for the ADC to accumulate within the target cell before the payload is released.

The kinetics of dipeptide hydrolysis are influenced by the specific amino acids in the P1 and P2 positions (in this case, Citrulline and Valine, respectively). The P1 position, occupied by a hydrophilic, basic, or H-bonding amino acid, tends to increase the rate of hydrolysis. unirioja.es Conversely, a hydrophobic amino acid at the P2 position generally enhances plasma stability. unirioja.es The Val-Cit combination, therefore, represents a well-optimized pair for achieving both efficient lysosomal cleavage and good stability in circulation.

| Dipeptide Sequence | Reported Half-life (min) | Key Observation |

|---|---|---|

| Val-Cit | 240 | Balanced stability and efficient cleavage |

| Phe-Lys | 8 | Rapid cleavage |

Impact of Amino Acid Modifications on Cleavage Efficiency

Modifications to the amino acid sequence of the dipeptide linker can significantly impact its cleavage efficiency and stability. Researchers have explored various substitutions at the P1 and P2 positions to fine-tune the linker's properties.

For example, replacing the polar citrulline at the P1 position with a less polar amino acid like alanine (B10760859) (Val-Ala) can have mixed effects. While the payload release by Cathepsin B may not be significantly affected, the stability of the linker in plasma can be reduced. preprints.org This highlights the critical role of the P1 residue in maintaining linker stability.

To enhance plasma stability, particularly in mouse models where carboxylesterase 1C (Ces1C) can prematurely cleave the Val-Cit linker, modifications at the P3 position have been investigated. nih.govpreprints.org The addition of a polar acidic residue at the P3 position, creating a tripeptide sequence like Glu-Val-Cit, has been shown to increase plasma stability without compromising the rate of drug release in the presence of Cathepsin B. unimi.it

The choice of amino acids in the dipeptide linker is a critical determinant of its performance. The Val-Cit sequence is widely used due to its favorable balance of protease recognition and stability in human and mouse serum. However, the ability to modify the sequence allows for the optimization of the linker for specific payloads and therapeutic applications.

| Modified Sequence | Modification | Impact on Properties |

|---|---|---|

| Val-Ala | Citrulline replaced with Alanine at P1 | Reduced plasma stability, minimal effect on Cathepsin B cleavage |

| Glu-Val-Cit | Addition of Glutamic acid at P3 | Increased plasma stability, no compromise on Cathepsin B cleavage |

p-Aminobenzyl (PAB) Self-Immolative Spacer: Mechanism of Traceless Release

The p-aminobenzyl (PAB) group is a self-immolative spacer that plays a crucial role in the traceless release of the active drug. unimi.it A self-immolative spacer is a chemical moiety that spontaneously degrades upon the cleavage of a specific bond, in this case, the amide bond between citrulline and the PAB group. unimi.it

Upon enzymatic cleavage of the Val-Cit dipeptide, a free aniline (B41778) moiety is exposed on the PAB spacer. researchgate.net This triggers a rapid, spontaneous 1,6-elimination reaction. researchgate.netnih.gov This intramolecular electronic cascade results in the fragmentation of the spacer, leading to the formation of an azaquinone methide intermediate and the release of the conjugated drug in its unmodified, active form. unimi.itresearchgate.net Concurrently, carbon dioxide is expelled. nih.gov

This "traceless" release is a significant advantage, as it ensures that no part of the linker remains attached to the drug, which could otherwise impair its pharmacological activity. iris-biotech.de The self-immolative nature of the PAB spacer is a key feature that contributes to the efficacy and predictability of drug release.

The kinetics of the self-immolation process can be influenced by several chemical factors, including the electronic properties of the payload, especially when it is attached via a phenolic oxygen. Studies have shown that for phenol-containing payloads, the presence of electron-withdrawing groups on the phenol (B47542) can accelerate the immolation process. nih.govresearchgate.net This is because these groups help to delocalize the negative charge on the anticipated anionic phenol oxygen during the elimination reaction, thereby stabilizing the transition state and increasing the rate of release. nih.govresearchgate.net

Conversely, electron-donating groups on the phenol can slow down the release rate. unimi.it This ability to modulate the kinetics of self-immolation through the chemical nature of the payload provides an additional layer of control in the design of ADCs. Careful consideration of these factors is necessary to ensure that the rate of drug release is optimal for the desired therapeutic effect. nih.govresearchgate.net

p-Nitrophenyl (PNP) Group: Role in Linker Activation and In Vitro Assay Development

The p-nitrophenyl (PNP) group in the this compound linker serves as a highly activated leaving group. broadpharm.combroadpharm.com Its primary role is in the synthesis of the linker-payload conjugate. The PNP group activates the benzylic alcohol of the PAB spacer, typically by forming a p-nitrophenyl carbonate. nih.goviris-biotech.de This activated intermediate readily reacts with nucleophilic groups on the payload molecule, such as primary or secondary amines, to form a stable carbamate linkage. iris-biotech.de

In the context of in vitro assay development, the PNP group is instrumental. The release of p-nitrophenol or a p-nitrophenolate ion upon reaction with the payload can be monitored spectrophotometrically. This provides a convenient method for quantifying the extent and rate of the conjugation reaction. The distinct yellow color of the p-nitrophenolate anion under basic conditions allows for a straightforward colorimetric assay to assess the efficiency of payload attachment to the linker. This is a valuable tool for process development and quality control in the manufacturing of ADCs.

PNP as an Activated Ester for Subsequent Chemical Linkage

The p-nitrophenyl (PNP) group within the this compound construct is present as a p-nitrophenyl carbonate. This configuration transforms the p-nitrophenoxy moiety into an excellent leaving group, thereby "activating" the adjacent carbonyl group for nucleophilic acyl substitution. This activation is a key principle in facilitating the covalent attachment of a payload molecule, which typically possesses a nucleophilic functional group such as an amine (-NH2) or a hydroxyl (-OH).

The efficacy of the PNP ester as an activating group stems from the electronic properties of the p-nitrophenyl group. The nitro group (-NO2) is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonate's carbonyl carbon. This polarization makes the carbonyl carbon highly susceptible to attack by a nucleophile. Upon nucleophilic attack, the C-O bond between the carbonyl carbon and the p-nitrophenoxy group is cleaved. The resulting p-nitrophenolate anion is highly stabilized by resonance, a consequence of the delocalization of the negative charge across the phenolate (B1203915) ring and the nitro group. This inherent stability of the leaving group makes the reaction thermodynamically favorable and kinetically rapid. rsc.orgrsc.org

This chemical principle is widely exploited for the efficient formation of stable bonds, such as carbamate or amide linkages, under mild reaction conditions. rasayanjournal.co.inacs.org For instance, the reaction of the activated PNP carbonate with an amine-containing drug molecule results in the formation of a stable carbamate linkage, displacing the p-nitrophenol molecule. The high reactivity and stability of PNP esters make them superior synthons for acylation reactions compared to other activated esters, ensuring high yields in conjugation reactions. rsc.org

| Feature | Description |

| Activating Group | p-Nitrophenyl (PNP) |

| Chemical Moiety | p-Nitrophenyl Carbonate |

| Mechanism of Activation | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon. |

| Leaving Group | p-Nitrophenolate |

| Stabilization | Resonance stabilization of the p-nitrophenolate anion. |

| Resulting Linkage | Typically a stable carbamate or amide bond. |

Utility as a Chromogenic Reporter in Enzymatic Cleavage Assays

Beyond its role in chemical synthesis, the p-nitrophenyl group provides a convenient and powerful tool for analytical purposes, specifically in the development of chromogenic assays to monitor enzymatic activity. neb.comwikipedia.org The principle of these assays relies on the distinct spectral properties of p-nitrophenol (pNP) and its corresponding anion, p-nitrophenolate. umcs.plnih.gov

Undissociated p-nitrophenol is essentially colorless in solution and exhibits a maximum absorbance (λmax) in the ultraviolet range, typically around 317-320 nm. researchgate.netresearchgate.net However, upon deprotonation in a basic environment (its pKa is approximately 7.15), it forms the p-nitrophenolate ion, which is intensely yellow. researchgate.netnih.gov This anion has a strong absorbance peak in the visible spectrum, with a maximum at approximately 405 nm. neb.comumcs.plmdpi.com

This significant shift in the absorbance spectrum upon a change in protonation state is the basis for its use as a reporter. In the context of the this compound linker, the Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be a substrate for certain proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. When an enzyme cleaves the Val-Cit linker, it initiates a cascade that ultimately leads to the release of the payload. If a model substrate is used where p-nitrophenol is the payload, its release can be quantified.

To perform the assay, the enzymatic reaction is typically conducted at a physiological pH. The reaction is then quenched, often by the addition of a strong base like sodium hydroxide (B78521) (NaOH), which raises the pH of the solution. neb.comuvm.edu This pH shift ensures the complete conversion of any liberated p-nitrophenol into the yellow p-nitrophenolate anion. The concentration of the released p-nitrophenol can then be accurately determined by measuring the absorbance of the solution at 405 nm using a spectrophotometer. neb.commdpi.com

According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. By creating a standard curve with known concentrations of p-nitrophenol under the same basic conditions, the enzymatic activity can be precisely quantified. uvm.edu This method provides a simple, robust, and continuous or single-point spectrophotometric assay for studying enzyme kinetics and screening for enzyme inhibitors. neb.comnih.govcreative-enzymes.com

| Species | Appearance | Max. Absorbance (λmax) |

| p-Nitrophenol (pNP) | Colorless | ~317-320 nm |

| p-Nitrophenolate (pNP⁻) | Yellow | ~405 nm |

Biochemical and Enzymatic Characterization Methodologies for Mal Peg8 Val Cit Pab Pnp

In Vitro Enzymatic Hydrolysis Assays with Purified Proteases

In vitro assays utilizing purified proteases are fundamental to characterizing the intended cleavage mechanism of the Mal-PEG8-Val-Cit-PAB-PNP linker. These assays provide quantitative data on the linker's susceptibility to specific enzymes, confirming its intended behavior.

Determination of Cleavage Rates and Enzyme Specificity

The core of the this compound linker's design is the valine-citrulline (Val-Cit) dipeptide, which is a known substrate for lysosomal proteases. nih.govnih.gov The primary enzyme responsible for the cleavage of this linker is Cathepsin B, a cysteine protease predominantly found in lysosomes. broadpharm.comencyclopedia.pub However, studies have shown that other cathepsins, such as Cathepsin L and Cathepsin S, can also cleave the Val-Cit linker. adcreview.com

Cleavage rate determination typically involves incubating the linker-payload conjugate with purified human liver Cathepsin B at 37°C in a buffer mimicking the acidic environment of the lysosome (e.g., 25 mM MES-Na, 1 mM DTT, pH 5.0). nih.gov Aliquots are taken at various time points and the reaction is quenched, often with a cold organic solvent like acetonitrile (B52724) containing formic acid to precipitate the enzyme. nih.gov The rate of cleavage is then determined by monitoring the disappearance of the parent compound and the appearance of the cleaved product.

In a study comparing different dipeptide linkers, a Val-Cit linker demonstrated a half-life of 4.6 hours when incubated with human liver Cathepsin B. nih.gov For comparison, a related linker, glutamic acid-valine-citrulline (EVCit), was cleaved more rapidly with a half-life of 2.8 hours under the same conditions. nih.gov Another dipeptide linker, valine-alanine (Val-Ala), was found to be cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker. nih.gov

The specificity of the enzymatic cleavage is a critical parameter. The Val-Cit dipeptide has been shown to be a highly specific substrate for cathepsins, which are overexpressed in many tumor cells. nih.gov This specificity is key to the targeted release of the payload within the cancer cell, minimizing off-target toxicity.

Table 1: Comparative Cleavage Rates of Val-Cit and Related Linkers by Cathepsin B

| Linker | Half-life (hours) |

| Val-Cit | 4.6 |

| EVCit | 2.8 |

| Val-Ala | ~9.2 (inferred) |

Analysis of Cleavage Products using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of the cleavage products of this compound. This technique allows for the precise identification and quantification of the parent compound and its metabolites.

Following the enzymatic assay, the samples are analyzed by liquid chromatography coupled with mass spectrometry (LC-MS). The cleavage of the Val-Cit linker by Cathepsin B occurs at the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. encyclopedia.pubacs.org This enzymatic cleavage initiates a self-immolative cascade of the PABC group, leading to the release of the attached payload in its unmodified form. nih.gov

HRMS can confirm this mechanism by identifying the expected masses of the cleaved linker fragments and the released payload. The high mass accuracy of instruments like quadrupole time-of-flight (qTOF) mass spectrometers allows for the unambiguous identification of these species. nih.gov By comparing the mass spectra of samples at different time points during the enzymatic assay, a detailed picture of the cleavage kinetics and mechanism can be constructed.

Stability Profiling in Biological Media Mimics (Ex Vivo Studies)

To predict the in vivo behavior of the this compound linker, its stability is assessed in biological media that mimic physiological conditions. These ex vivo studies are crucial for understanding the linker's ability to remain intact in circulation and release its payload in the target environment.

Assessment of Linker Stability in Plasma and Serum Analogues

A key feature of the Val-Cit linker is its high stability in human plasma. adcreview.comnih.gov This stability is essential to prevent the premature release of the cytotoxic payload in the bloodstream, which could lead to systemic toxicity. broadpharm.com Studies have shown that when a Val-Cit-containing antibody-drug conjugate was incubated in human plasma at 37°C for up to 28 days, no significant degradation was observed. researchgate.net In a separate study, less than 1% of the payload was released after 6 days of incubation in human plasma. nih.gov

In stark contrast, the Val-Cit linker is unstable in mouse plasma. adcreview.comnih.gov This instability is due to the presence of the extracellular carboxylesterase 1c (Ces1c), which can hydrolyze the linker. nih.govresearchgate.net This species-specific difference is a critical consideration in preclinical studies, as data from mouse models may not accurately predict the linker's stability in humans. For instance, one study reported over 20% payload release after 6 days of incubation in mouse plasma. nih.gov

Table 2: Stability of Val-Cit Linker in Human vs. Mouse Plasma

| Plasma Source | Payload Release (after 6 days) | Key Enzyme |

| Human | < 1% | Low activity towards linker |

| Mouse | > 20% | Carboxylesterase 1c (Ces1c) |

pH-Dependent Stability Investigations Mimicking Lysosomal Conditions

The intended site of action for the this compound linker is the lysosome, which has an acidic environment with a pH of around 4.5-5.0. While the primary mechanism of cleavage is enzymatic, the stability of the linker at this acidic pH is also a factor.

Studies on the pH dependence of cleavage focus on the activity of lysosomal proteases like Cathepsin B, which have optimal activity in the acidic pH range of the lysosome. nih.govresearchgate.net The enzymatic cleavage of the Val-Cit linker is significantly more efficient at the acidic pH of the lysosome compared to the neutral pH of the extracellular environment. researchgate.net This pH-dependent enzymatic activity further contributes to the selective release of the payload within the target cell. While the linker itself is generally stable across a range of pH values, its susceptibility to enzymatic cleavage is highly pH-dependent.

Identification of Off-Target Cleavage Mechanisms and Enzymes (In Vitro)

Identifying potential off-target cleavage mechanisms is crucial for understanding the potential for non-specific payload release and associated toxicities. For the this compound linker, two key off-target enzymes have been identified.

As previously mentioned, the Val-Cit linker is susceptible to cleavage by the mouse carboxylesterase 1c (Ces1c). nih.govresearchgate.net This represents a significant off-target cleavage mechanism in preclinical mouse models and highlights the importance of careful interpretation of data from these studies.

In addition to Ces1c in mice, the Val-Cit linker has been shown to be a substrate for human neutrophil elastase (NE). nih.govadcreview.comresearchgate.net Neutrophil elastase is a serine protease that can be present in the tumor microenvironment. nih.govresearchgate.net It has been demonstrated that NE cleaves the peptide bond between valine and citrulline. nih.gov This off-target cleavage can lead to premature payload release in the vicinity of tumors, which could contribute to both efficacy and off-target toxicity. researchgate.net The potential for neutropenia, a common side effect of some ADCs, has been linked to this off-target cleavage by neutrophil elastase. preprints.org

Bioconjugation Strategies and Methodological Applications of Mal Peg8 Val Cit Pab Pnp

Cysteine-Directed Bioconjugation via Maleimide (B117702)

The primary strategy for conjugating Mal-PEG8-Val-Cit-PAB-PNP to an antibody is through the reaction of its maleimide group with the thiol (-SH) group of a cysteine residue on the antibody. This Michael addition reaction forms a stable thioether bond, covalently linking the drug-linker construct to the mAb. This approach can be applied to either native cysteine residues, often found in the hinge region of the antibody after partial reduction of interchain disulfide bonds, or engineered cysteine residues introduced at specific sites on the antibody sequence for greater homogeneity of the final ADC.

Optimization of Reaction Conditions for Conjugation Efficiency and Site-Selectivity

The efficiency and site-selectivity of the conjugation reaction are paramount for producing a homogeneous and effective ADC. Several key parameters must be carefully controlled to achieve the desired drug-to-antibody ratio (DAR) and minimize non-specific binding.

pH: The pH of the reaction buffer is a critical factor. The thiol-maleimide reaction is most efficient and selective at a pH range of 6.5 to 7.5. At this pH, the cysteine thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing the competing reaction of the maleimide group with lysine (B10760008) residues, which becomes more prevalent at higher pH values.

Temperature and Time: The reaction is typically carried out at room temperature or slightly below to ensure the stability of the antibody. The reaction time is optimized to allow for complete conjugation without significant degradation of the reactants. Typical reaction times can range from 1 to 4 hours.

Molar Ratio: The molar ratio of the this compound linker to the antibody is carefully controlled to achieve the target DAR. An excess of the linker is generally used to drive the reaction to completion, but a large excess can lead to non-specific conjugation and should be avoided.

Co-solvents: Due to the hydrophobic nature of many cytotoxic drugs that are pre-attached to the linker, a small percentage of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), may be required to ensure the solubility of the drug-linker construct in the aqueous reaction buffer. The concentration of the co-solvent is typically kept below 10% to prevent denaturation of the antibody.

Table 1: Key Parameters for Optimizing Cysteine-Directed Conjugation

| Parameter | Optimal Range/Condition | Rationale |

|---|---|---|

| pH | 6.5 - 7.5 | Maximizes thiol reactivity and minimizes side reactions with amines. |

| Temperature | 4 - 25 °C | Preserves antibody integrity and stability. |

| Reaction Time | 1 - 4 hours | Allows for complete conjugation while minimizing degradation. |

| Linker:Antibody Molar Ratio | 1.5:1 to 5:1 (per cysteine) | Drives the reaction to completion and controls the DAR. |

| Co-solvent | < 10% (e.g., DMSO, DMF) | Ensures solubility of the drug-linker without denaturing the antibody. |

Site-selectivity can be further enhanced by using engineered antibodies with cysteine mutations at specific, solvent-accessible locations. This "site-specific" conjugation approach allows for the production of highly homogeneous ADCs with a precisely defined DAR, leading to improved pharmacokinetics and a better-defined therapeutic window.

Strategies to Mitigate Maleimide Hydrolysis During Conjugation

A significant challenge in maleimide-based bioconjugation is the hydrolysis of the maleimide ring, which renders it unreactive towards thiols. This hydrolysis is accelerated at higher pH and temperatures. Several strategies can be employed to mitigate this issue.

pH Control: Maintaining the pH of the reaction buffer within the optimal range of 6.5-7.5 is the most critical factor in minimizing maleimide hydrolysis.

Reaction Time: Shorter reaction times, consistent with achieving complete conjugation, reduce the exposure of the maleimide to aqueous conditions, thereby limiting hydrolysis.

Use of Hydrolysis-Resistant Maleimide Derivatives: While not directly applicable to the specified compound, it is worth noting that research has explored the development of maleimide derivatives with increased stability against hydrolysis.

Post-Conjugation Hydrolysis: In some instances, after the thioether bond has formed, the resulting thiosuccinimide ring can be intentionally hydrolyzed under controlled conditions. This ring-opening can stabilize the linkage against retro-Michael reactions, which could otherwise lead to deconjugation.

Analytical Characterization of Conjugation Products

Following the bioconjugation reaction, a comprehensive analytical characterization of the resulting ADC is essential to ensure its quality, purity, and desired properties. This involves a combination of chromatographic and mass spectrometric techniques.

Chromatographic Methods (e.g., SEC, HIC) for Conjugate Purity and Distribution

Size-Exclusion Chromatography (SEC): SEC is a fundamental technique used to assess the purity of the ADC and to detect the presence of aggregates, which can form during the conjugation process. The method separates molecules based on their hydrodynamic radius. A successful conjugation should result in a main peak corresponding to the monomeric ADC, with minimal high-molecular-weight species (aggregates) or low-molecular-weight fragments.

Table 2: Representative HIC Data for a Cysteine-Linked ADC

| Peak | Retention Time (min) | Corresponding DAR | Peak Area (%) |

|---|---|---|---|

| 1 | 8.5 | 0 (Unconjugated mAb) | 5.2 |

| 2 | 12.1 | 2 | 25.8 |

| 3 | 15.3 | 4 | 58.1 |

| 4 | 18.2 | 6 | 9.7 |

| 5 | 20.5 | 8 | 1.2 |

| Average DAR | 3.9 |

Mass Spectrometry for Confirmation of Conjugation Sites and Stoichiometry

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of ADCs. It provides precise mass information that can be used to confirm the identity of the conjugate, determine the DAR, and identify the specific conjugation sites.

Intact Mass Analysis: Analysis of the intact ADC by techniques such as electrospray ionization mass spectrometry (ESI-MS) can provide the molecular weight of the different DAR species, confirming the successful conjugation of the drug-linker.

Subunit Analysis: To simplify the mass spectra and obtain more detailed information, the ADC can be reduced to separate its light and heavy chains. This "middle-down" approach allows for a more accurate determination of the number of drug-linkers attached to each chain.

Peptide Mapping: For the most detailed analysis, the ADC is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This "bottom-up" approach can pinpoint the exact cysteine residues that have been conjugated, confirming site-selectivity. It can also identify any unintended modifications.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is another valuable technique for determining the DAR of ADCs. It is often faster than LC-MS methods and can provide a rapid assessment of the DAR distribution.

By combining these analytical techniques, a comprehensive profile of the ADC prepared with this compound can be established, ensuring its quality and consistency for further development.

Advanced Analytical and Biophysical Characterization of Mal Peg8 Val Cit Pab Pnp and Its Bioconjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of complex synthetic molecules like Mal-PEG8-Val-Cit-PAB-PNP. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom, confirming the successful assembly of the different moieties.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each component can be identified. The maleimide (B117702) protons typically appear as a singlet at approximately 6.7-6.8 ppm. The numerous ethylene (B1197577) glycol units of the PEG8 spacer produce a complex set of overlapping multiplets in the 3.5-3.7 ppm region. The characteristic peaks of the Val-Cit dipeptide, including the alpha-protons and side-chain protons, are observed in the peptide region of the spectrum. The aromatic protons of the PAB and PNP groups give rise to a series of doublets in the aromatic region, typically between 7.0 and 8.3 ppm.

Conformational dynamics of the linker, particularly of the peptide and PEG components, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments can reveal through-space interactions between protons, providing insights into the linker's solution-phase structure and flexibility. Such studies are crucial for understanding how the linker might fold and interact with the antibody or the drug, which can influence both the stability and the enzymatic cleavage of the ADC.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Note: Data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.)

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Maleimide Protons | 6.75 | s |

| PEG8 Methylene Protons | 3.50-3.70 | m |

| Valine Alpha-Proton | 4.25 | m |

| Citrulline Alpha-Proton | 4.40 | m |

| PAB Aromatic Protons | 7.20-7.40 | m |

| PNP Aromatic Protons | 7.50, 8.25 | d, d |

| PAB Methylene Protons | 5.10 | s |

High-Resolution Mass Spectrometry for Fragment Analysis and Cleavage Pathway Mapping

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for confirming the molecular weight of this compound with high accuracy and for studying its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be observed as a protonated species [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, are particularly informative for structural elucidation. The fragmentation of the peptide bonds in the Val-Cit linker, the ether linkages in the PEG spacer, and the bonds within the PAB-PNP moiety can be systematically analyzed. This analysis helps to confirm the sequence of the linker components and to identify potential sites of instability. For instance, cleavage of the amide bond between Val and Cit, and between Cit and PAB, would yield characteristic fragment ions that confirm the dipeptide sequence.

Furthermore, HRMS is instrumental in mapping the enzymatic cleavage pathway. By incubating the linker (or an ADC constructed with it) with cathepsin B and analyzing the reaction mixture over time by LC-MS, the specific cleavage products can be identified. This allows for the precise determination of the cleavage site, which is expected to be the amide bond between citrulline and the PAB spacer. The subsequent self-immolation of the PAB group to release the payload can also be monitored by observing the disappearance of the linker-drug conjugate and the appearance of the free drug.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments of this compound (Note: m/z values are monoisotopic and for the [M+H]⁺ ion. Fragmentation pathways can be complex and may yield other ions.)

| Fragment Description | Predicted m/z |

| [this compound + H]⁺ | 1180.5 |

| Cleavage at Cit-PAB bond | 879.4 |

| Cleavage at Val-Cit bond | 709.3 |

| Loss of PNP group | 1041.4 |

| PAB-PNP fragment | 301.1 |

Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for In Vitro Release Kinetics Studies

The rate of drug release from an ADC is a critical parameter that influences its therapeutic window. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy are widely used for in vitro studies of release kinetics. These methods are typically employed in enzyme-catalyzed cleavage assays.

For linkers like this compound, the release of the payload can be monitored if the drug has a distinct chromophore or is fluorescent. The assay involves incubating the ADC with the target enzyme, cathepsin B, under conditions that mimic the lysosomal environment (e.g., acidic pH). The increase in absorbance at a specific wavelength corresponding to the released drug is measured over time. From this data, the initial rate of release and the half-life of the linker can be determined.

Alternatively, a fluorogenic substrate can be attached to the linker in place of the actual drug. Upon cleavage by cathepsin B, a fluorescent molecule is released, leading to an increase in fluorescence intensity. This approach offers high sensitivity and is often used for high-throughput screening of different linker designs. The kinetic parameters obtained from these in vitro studies are essential for predicting the in vivo performance of the ADC.

Table 3: Illustrative Kinetic Data for Cathepsin B-Mediated Cleavage (Note: This data is hypothetical and serves as an example of what might be observed in a kinetic study.)

| Parameter | Value |

| Michaelis Constant (K_m) | 15 µM |

| Maximum Velocity (V_max) | 5 nmol/min |

| Half-life of Cleavage (t_1/2) | 30 min |

Circular Dichroism (CD) Spectroscopy for Peptide Conformation in Different Environments

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of peptides and proteins. For this compound, CD spectroscopy can provide insights into the conformation of the Val-Cit dipeptide portion of the linker.

In an aqueous solution, short linear peptides like Val-Cit are expected to exist predominantly in a random coil conformation. This would be characterized by a CD spectrum with a strong negative band around 200 nm. However, the conformation of the peptide can be influenced by its environment. For example, when conjugated to a large protein like a monoclonal antibody, the peptide linker may adopt a more ordered structure due to interactions with the protein surface.

CD spectroscopy can be used to study the conformational changes of the linker upon conjugation to an antibody or in the presence of membrane-mimicking environments (e.g., trifluoroethanol or sodium dodecyl sulfate), which can simulate the environment the ADC might encounter during cellular uptake. Changes in the CD spectrum, such as the appearance of characteristic bands for alpha-helices or beta-sheets, would indicate a conformational transition. Understanding these conformational preferences is important as the three-dimensional structure of the linker can affect its accessibility to cleavage enzymes.

Table 4: Representative Circular Dichroism Spectral Features (Note: Data is illustrative of expected conformations.)

| Environment | Dominant Conformation | Characteristic CD Signal |

| Aqueous Buffer (pH 7.4) | Random Coil | Negative minimum at ~198 nm |

| Conjugated to Antibody | Potentially more ordered | Shift in the negative minimum, possible emergence of other features |

| Membrane-mimicking solvent | May induce secondary structure | Appearance of negative bands at ~208 nm and ~222 nm (α-helix) or a negative band at ~218 nm (β-sheet) |

Surface Plasmon Resonance (SPR) for Studying Linker-Enzyme Interactions (if applicable)

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions. While not a primary method for characterizing the linker itself, it can be a valuable tool for studying the interaction between the linker-drug conjugate and the cleavage enzyme, cathepsin B.

In a typical SPR experiment, cathepsin B would be immobilized on the surface of a sensor chip. A solution containing the ADC or the free linker-drug is then flowed over the chip surface. The binding of the linker to the active site of the enzyme results in a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

From the sensorgram (a plot of the SPR signal versus time), the kinetics of the interaction, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), can be determined. A lower K_D value indicates a higher binding affinity. This information is valuable for comparing the binding affinities of different linker designs to the target enzyme and can help in optimizing the linker for efficient cleavage.

Table 5: Hypothetical SPR Kinetic Data for Linker-Cathepsin B Interaction (Note: This data is for illustrative purposes.)

| Kinetic Parameter | Value |

| Association Rate (k_on) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 3.0 x 10⁻³ s⁻¹ |

| Dissociation Constant (K_D) | 20 nM |

Computational and Theoretical Investigations of Mal Peg8 Val Cit Pab Pnp Linker Systems

Quantum Chemical (QM) Calculations for Reaction Mechanism Elucidation (e.g., PAB Self-Immolation Transition State)

While MD simulations describe the physical movements of the linker, quantum chemical (QM) calculations are essential for understanding the electronic-level details of chemical reactions, such as the cleavage and self-immolation process. nih.gov The payload release from the Mal-PEG8-Val-Cit-PAB-PNP linker is a multi-step process initiated by the enzymatic cleavage of the Val-Cit amide bond, followed by the spontaneous, self-immolative decomposition of the PAB spacer. This self-immolation is a 1,6-elimination reaction that proceeds through a critical transition state. iris-biotech.de

QM methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of the PAB spacer during this reaction. nih.gov These calculations can elucidate the reaction pathway, identify intermediate structures, and, most importantly, determine the energy of the transition state. The activation energy (the energy difference between the reactant and the transition state) dictates the rate of the self-immolation process. A lower activation energy corresponds to a faster, more efficient payload release.

The self-immolation mechanism of the PAB spacer can be summarized as follows:

Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between Citrulline and the PAB spacer, exposing the aniline (B41778) amine group.

Electron Cascade: The newly freed lone pair of electrons on the aniline nitrogen initiates a 1,6-elimination. This electronic rearrangement proceeds through the aromatic ring to the benzylic carbon.

Transition State: A highly unstable, transient structure is formed where the bond to the leaving group (the PNP-activated payload) is partially broken, and a transient aza-quinone methide intermediate is formed. researchgate.net

Payload Release: The transition state collapses, leading to the irreversible cleavage of the benzylic C-O bond, releasing the payload and carbon dioxide. iris-biotech.de

In Silico Modeling of Enzyme-Linker Interactions and Substrate Specificity Prediction

The efficacy of an ADC with a cleavable linker like this compound depends on the specific and efficient cleavage of the Val-Cit dipeptide by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. tcichemicals.com In silico modeling techniques, such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM), are invaluable for predicting and understanding these enzyme-linker interactions at an atomic level. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of the Val-Cit portion of the linker when it binds to the active site of Cathepsin B. nih.gov Docking algorithms sample a vast number of possible conformations and score them based on binding affinity. A successful docking simulation will place the scissile amide bond between Citrulline and the PAB spacer in close proximity to the catalytic residues of Cathepsin B (specifically, the Cys29 and His199 residues).

These models reveal key molecular interactions that govern substrate recognition:

Hydrogen Bonds: The model can predict hydrogen bonds between the linker's peptide backbone and residues in the enzyme's active site.

Hydrophobic Interactions: The valine residue's side chain typically fits into a hydrophobic pocket (the S2 subsite) of Cathepsin B, which is a critical determinant of specificity. nih.gov

By analyzing these interactions, researchers can predict how modifications to the dipeptide sequence might affect binding and cleavage. For instance, replacing Valine with a different amino acid could be modeled to see if it still fits within the S2 pocket, allowing for the rational design of linkers with altered enzyme specificity. researchgate.net Studies have shown that while Val-Cit is a substrate for several cathepsins, certain modifications can enhance its specificity for Cathepsin B, which is crucial for minimizing off-target toxicity. nih.gov

| Linker Moiety | Cathepsin B Subsite | Interacting Enzyme Residue(s) | Type of Interaction |

|---|---|---|---|

| Valine (P2) Side Chain | S2 Pocket | Pro22, Phe209, Trp221 | Hydrophobic Interaction |

| Valine (P2) Backbone | - | Gly23, Gly66 | Hydrogen Bonding |

| Citrulline (P1) Side Chain | S1 Pocket | Glu245 | Hydrogen Bonding / Electrostatic |

| Scissile Amide Bond | Catalytic Dyad | Cys29, His199 | Proximity for Nucleophilic Attack |

Machine Learning Approaches in Linker Design and Property Prediction

The vast chemical space of potential ADC linkers makes exhaustive experimental screening impractical. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to navigate this complexity and accelerate linker design. patsnap.comfrontiersin.org These approaches use algorithms to learn from existing data and make predictions about the properties of new, untested linker candidates. pharmafeatures.com

Predictive Models: ML models can be trained on datasets of known linkers and their measured properties to predict key performance indicators for novel structures like variations of this compound. patsnap.com

Input Features: The models use molecular descriptors as input, which are numerical representations of a molecule's structure and physicochemical properties (e.g., molecular weight, solubility, pKa, number of hydrogen bond donors/acceptors). patsnap.com

Predicted Properties: These models can predict crucial attributes such as plasma stability, enzymatic cleavage rate, hydrophilicity, and potential for aggregation. pharmafeatures.comnih.gov For example, a model could be trained to predict the likelihood of a given peptide sequence being cleaved by Cathepsin B versus other proteases, guiding the design of more specific linkers. ridgebio.com

Generative Models: More advanced deep learning architectures, such as generative adversarial networks (GANs) and transformers (e.g., Linker-GPT), can design entirely new linker structures from scratch. springerprofessional.deresearchgate.netsemanticscholar.org These models are trained on the underlying rules of chemical structure and can generate novel linkers that are optimized for a desired set of properties (e.g., high stability, specific cleavability, and synthetic accessibility). researchgate.net This approach moves beyond modifying existing scaffolds and opens the door to discovering fundamentally new linker chemistries with superior performance. frontiersin.orgpharmafeatures.com

The integration of AI/ML with other computational methods, like MD and QM, creates a powerful, multi-scale modeling pipeline. frontiersin.org For instance, a generative model could propose a new set of linkers, whose stability and flexibility are then rapidly evaluated using MD simulations, and the cleavage mechanism of the most promising candidates is finally verified with QM calculations. This closed-loop, in silico design-test-learn cycle dramatically reduces the time and resources required for experimental validation and is poised to revolutionize the development of next-generation ADCs. mdpi.com

| ML/AI Approach | Description | Application to this compound Design |

|---|---|---|

| Random Forests / Support Vector Machines | Supervised learning models for classification and regression. | Predicting cleavability by Cathepsin B; forecasting plasma stability. patsnap.com |

| Graph Neural Networks (GNNs) | Deep learning models that operate on graph-structured data (molecules). | Learning structure-property relationships to predict solubility and aggregation risk. nih.gov |

| Generative Adversarial Networks (GANs) | Two neural networks (generator and discriminator) compete to create novel, realistic data. | Generating novel dipeptide sequences or self-immolative spacers with optimized properties. pharmafeatures.com |

| Transformer Models (e.g., Linker-GPT) | Attention-based models for processing sequential data (SMILES strings). | Designing entirely new linkers with high synthetic accessibility and desired drug-like properties. researchgate.netsemanticscholar.org |

Comparative Analysis with Alternative Cleavable Linker Technologies

Comparison of Stability and Cleavage Mechanisms with Disulfide-Based Linkers

Val-Cit-PAB-PNP linkers and disulfide-based linkers represent two distinct strategies for achieving conditional payload release. The former relies on enzymatic cleavage, while the latter depends on the reductive environment within the cell.

Stability: The Val-Cit dipeptide linker is renowned for its high stability in systemic circulation. tcichemicals.comnih.gov Studies have shown that Val-Cit-PABC-based linkers have an extrapolated half-life of approximately 230 days in human plasma, significantly higher than many other linker types. cam.ac.uk This stability minimizes premature drug release, which can lead to off-target toxicity. scispace.com In contrast, disulfide linkers can be susceptible to premature cleavage in the bloodstream through thiol-disulfide exchange with molecules like free cysteine or glutathione, which are present in plasma, albeit at lower concentrations than inside cells. broadpharm.com However, advancements in disulfide linker design, such as introducing steric hindrance around the disulfide bond, have improved their plasma stability. nih.gov For instance, attaching a drug directly to engineered cysteines on the antibody can enhance circulatory stability due to steric protection from the antibody itself. nih.gov

Cleavage Mechanism: The cleavage of the Val-Cit linker is a highly specific enzymatic process. Upon internalization of the ADC into a target cell, it is trafficked to the lysosome, where proteases like cathepsin B are highly active. tcichemicals.comaxispharm.com Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB (p-aminobenzyl carbamate) spacer. tcichemicals.com This initial cleavage initiates a self-immolative cascade, leading to the release of the unmodified payload. nih.gov

Disulfide linkers, on the other hand, are cleaved by the high concentration of intracellular glutathione (GSH), which is approximately 1000-fold higher inside the cell than in the plasma. broadpharm.com This significant concentration gradient drives the reduction of the disulfide bond, releasing the thiol-containing payload. The efficiency of this release is dependent on the accessibility of the disulfide bond and the intracellular GSH concentration. broadpharm.comnih.gov

| Feature | Val-Cit-PAB-PNP Linker | Disulfide-Based Linker |

| Primary Cleavage Trigger | Enzymatic (Cathepsin B in lysosomes) tcichemicals.com | Chemical (Reduction by glutathione) broadpharm.com |

| Plasma Stability | Generally high; less susceptible to plasma components. nih.gov | Can be variable; susceptible to thiol-disulfide exchange. broadpharm.com |

| Specificity of Release | Dependent on lysosomal protease activity, which is often upregulated in tumor cells. broadpharm.com | Dependent on the glutathione concentration gradient between plasma and cytoplasm. broadpharm.com |

| Payload Form after Release | Releases unmodified "naked" payload via a self-immolative spacer. cam.ac.uk | Releases a payload modified with a thiol group. nih.gov |

Benchmarking Against Other Protease-Cleavable Linkers (e.g., Phe-Lys, Val-Ala, GGFG)

Within the family of protease-cleavable linkers, the Val-Cit motif is a benchmark against which others are often compared. Different peptide sequences offer varying degrees of stability, cleavage efficiency, and hydrophilicity.

Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence was one of the earlier motifs explored. While effectively cleaved by cathepsin B, it demonstrates significantly lower plasma stability compared to Val-Cit. nih.govcam.ac.uk In one study, the Phe-Lys linker showed a half-life of 8 minutes during enzymatic hydrolysis, while Val-Cit had a half-life of 240 minutes. iris-biotech.de In human plasma, the half-life of a Phe-Lys ADC was estimated at 30 days, compared to 230 days for a Val-Cit ADC. cam.ac.uk This lower stability can lead to higher off-target toxicity. nih.gov